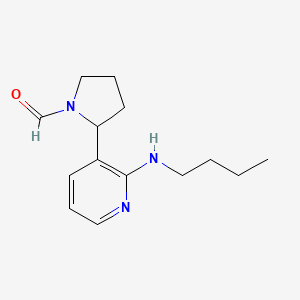

![molecular formula C19H28N2O4 B11820073 ethyl (2S,3S)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]piperidine-3-carboxylate](/img/structure/B11820073.png)

ethyl (2S,3S)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]piperidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

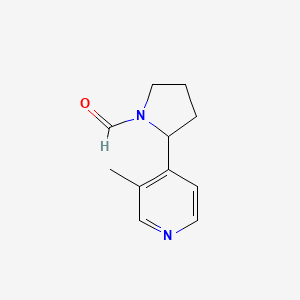

(2S,3S)-2-[4-[(2-méthylpropan-2-yl)oxycarbonylamino]phényl]pipéridine-3-carboxylate d'éthyle est un composé organique complexe qui présente des applications potentielles dans divers domaines scientifiques. Ce composé présente un cycle pipéridine, un motif structurel courant dans de nombreuses molécules biologiquement actives, et un groupe phényle substitué par une partie carbamate. La stéréochimie du composé, indiquée par la configuration (2S,3S), joue un rôle crucial dans son comportement chimique et son activité biologique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du (2S,3S)-2-[4-[(2-méthylpropan-2-yl)oxycarbonylamino]phényl]pipéridine-3-carboxylate d'éthyle implique généralement plusieurs étapes :

Formation du cycle pipéridine : Le cycle pipéridine peut être synthétisé par une réaction de cyclisation impliquant un précurseur approprié, tel qu'une 1,5-diamine ou une 1,5-dicétone.

Introduction du groupe phényle : Le groupe phényle peut être introduit par une réaction de substitution aromatique nucléophile, où un nucléophile approprié attaque un cycle aromatique portant un groupe partant.

Formation de carbamate : La partie carbamate est introduite en faisant réagir la pipéridine substituée par un phényle avec un isocyanate ou un chlorure de carbamoyle dans des conditions basiques.

Estérification : La dernière étape implique l'estérification du groupe acide carboxylique avec de l'éthanol en présence d'un catalyseur acide pour former l'ester éthylique.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l'optimisation des étapes de synthèse ci-dessus pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions réactionnelles, ainsi que la mise en œuvre de techniques de purification telles que la cristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle pipéridine, conduisant à la formation de N-oxydes.

Réduction : Les réactions de réduction peuvent cibler le groupe carbamate, le convertissant en amine.

Substitution : Le groupe phényle peut participer à des réactions de substitution aromatique électrophile, permettant une fonctionnalisation supplémentaire.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium peuvent être utilisés.

Substitution : La substitution aromatique électrophile peut être facilitée par des réactifs comme le brome ou l'acide nitrique dans des conditions acides.

Principaux produits

Oxydation : N-oxydes du cycle pipéridine.

Réduction : Amines dérivées du groupe carbamate.

Substitution : Divers dérivés phényles substitués en fonction de l'électrophile utilisé.

Applications de la recherche scientifique

Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.

Biologie : Étudié pour ses interactions avec les macromolécules biologiques, telles que les protéines et les acides nucléiques.

Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.

Mécanisme d'action

Le mécanisme d'action de ce composé dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, modulant leur activité. La stéréochimie du composé est cruciale pour son affinité de liaison et sa spécificité. Le cycle pipéridine et le groupe phényle peuvent s'engager dans diverses interactions non covalentes, telles que les liaisons hydrogène et l'empilement π-π, avec leurs cibles.

Applications De Recherche Scientifique

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The stereochemistry of the compound is crucial for its binding affinity and specificity. The piperidine ring and the phenyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with their targets.

Comparaison Avec Des Composés Similaires

Composés similaires

(2S,3S)-2-[4-(aminophényl)pipéridine-3-carboxylate d'éthyle] : Manque le groupe carbamate, ce qui peut affecter son activité biologique.

(2S,3S)-2-[4-(méthoxyphényl)pipéridine-3-carboxylate d'éthyle] : Contient un groupe méthoxy au lieu du carbamate, ce qui peut modifier sa réactivité chimique et ses interactions.

Unicité

(2S,3S)-2-[4-[(2-méthylpropan-2-yl)oxycarbonylamino]phényl]pipéridine-3-carboxylate d'éthyle est unique en raison de la présence du groupe carbamate, qui peut influencer ses propriétés pharmacocinétiques et son activité biologique. La stéréochimie joue également un rôle important dans ses interactions avec les cibles moléculaires, ce qui le distingue d'autres composés similaires.

Cette vue d'ensemble détaillée fournit une compréhension approfondie du (2S,3S)-2-[4-[(2-méthylpropan-2-yl)oxycarbonylamino]phényl]pipéridine-3-carboxylate d'éthyle, couvrant sa synthèse, ses réactions, ses applications et ses caractéristiques uniques

Propriétés

Formule moléculaire |

C19H28N2O4 |

|---|---|

Poids moléculaire |

348.4 g/mol |

Nom IUPAC |

ethyl (2S,3S)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]piperidine-3-carboxylate |

InChI |

InChI=1S/C19H28N2O4/c1-5-24-17(22)15-7-6-12-20-16(15)13-8-10-14(11-9-13)21-18(23)25-19(2,3)4/h8-11,15-16,20H,5-7,12H2,1-4H3,(H,21,23)/t15-,16+/m0/s1 |

Clé InChI |

LHPXBYPQNSPNGL-JKSUJKDBSA-N |

SMILES isomérique |

CCOC(=O)[C@H]1CCCN[C@@H]1C2=CC=C(C=C2)NC(=O)OC(C)(C)C |

SMILES canonique |

CCOC(=O)C1CCCNC1C2=CC=C(C=C2)NC(=O)OC(C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid;hydrate](/img/structure/B11820002.png)

![(NZ)-N-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]hydroxylamine](/img/structure/B11820006.png)

![Methyl 5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1,3-thiazole-2-carboxylate](/img/structure/B11820041.png)

![tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1-carboxylate](/img/structure/B11820061.png)

![D-Glucose, 2-deoxy-2-[(1-oxohexyl)amino]-](/img/structure/B11820072.png)